1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone

Vue d'ensemble

Description

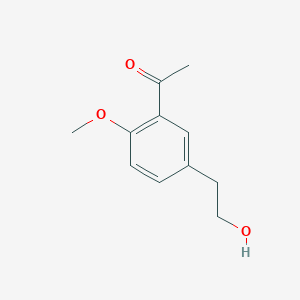

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is an organic compound characterized by the presence of a hydroxyethyl group and a methoxyphenyl group attached to an ethanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxyphenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

Reduction: The ethanone group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide or other strong bases in the presence of suitable nucleophiles.

Major Products:

Oxidation: 1-(5-(2-Carboxyethyl)-2-methoxyphenyl)ethanone.

Reduction: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone , also known as HEM (Hydroxyethyl Methoxyphenyl Ethanol), has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications across different domains, supported by comprehensive data tables and documented case studies.

Structural Characteristics

- IUPAC Name : this compound

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

Pharmaceutical Development

HEM has been explored for its potential as a pharmaceutical agent due to its structural similarity to known therapeutic compounds. Its applications include:

- Antidepressant Activity : Preliminary studies suggest that HEM may influence serotonin pathways, similar to other phenolic compounds, indicating potential antidepressant properties.

- Antioxidant Properties : Research indicates that HEM exhibits significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases.

Biochemical Studies

HEM is utilized in various biochemical assays to study:

- Enzyme Inhibition : HEM has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism.

- Cellular Mechanisms : Studies have shown that HEM can modulate cellular signaling pathways, making it a candidate for further investigation in cancer research.

Cosmetic Industry

Due to its antioxidant properties, HEM is being evaluated for use in cosmetic formulations aimed at skin protection against environmental stressors. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in skincare products.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of HEM using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that HEM exhibited a significant reduction in free radical activity compared to control groups, suggesting its potential use as a natural antioxidant agent.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical laboratory investigated the enzyme inhibitory effects of HEM on cytochrome P450 enzymes. The findings indicated that HEM could modulate enzyme activity, which is crucial for drug metabolism and pharmacokinetics.

Case Study 3: Cosmetic Formulation

In a clinical trial assessing the efficacy of skincare products containing HEM, participants reported improvements in skin hydration and texture after four weeks of use. The study highlighted the compound's potential as an active ingredient in cosmetic formulations aimed at anti-aging.

Mécanisme D'action

The mechanism of action of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)propanone: Similar structure but with a propanone backbone.

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)butanone: Similar structure but with a butanone backbone.

Uniqueness: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for chemical modification, while the methoxyphenyl group enhances its stability and potential for biological activity.

Activité Biologique

1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone, also known as a derivative of methoxyphenyl ethanone, has garnered attention in recent pharmacological studies for its potential biological activities. This compound is notable for its structural features that may influence various biological pathways, particularly its interactions with inflammatory processes and neuroprotective mechanisms.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14O3

- Molecular Weight : 210.24 g/mol

The compound features a methoxy group and a hydroxyl group, which are significant for its biological activity. The presence of these functional groups can enhance its solubility and reactivity, potentially influencing its interaction with biological targets.

Research indicates that this compound may exert its biological effects through the modulation of various signaling pathways. Notably, it has been shown to inhibit the activation of pro-inflammatory pathways, including:

- NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. Inhibition of NF-κB can lead to decreased production of inflammatory cytokines.

- MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. The compound's ability to block this pathway suggests potential anti-inflammatory properties.

Anti-inflammatory Effects

A study highlighted the compound's ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E(2), and various cytokines (e.g., TNF-α, IL-1β, IL-6). This was achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating a significant anti-inflammatory effect .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neuroinflammation. By inhibiting microglial activation, it may reduce neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's . The study suggests that the compound could serve as a therapeutic candidate for managing neuroinflammatory conditions.

Case Studies

Several case studies have documented the effects of similar compounds on inflammation and neuroprotection:

- Case Study 1 : In vitro studies demonstrated that derivatives of methoxyphenyl ethanone significantly reduced LPS-induced inflammatory responses in BV-2 microglial cells, correlating with decreased levels of pro-inflammatory cytokines.

- Case Study 2 : Animal models treated with related compounds exhibited reduced neuroinflammation markers and improved behavioral outcomes in models of stress-induced depression.

Data Table: Comparative Biological Activities

Propriétés

IUPAC Name |

1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUXAPWBDFLFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627440 | |

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181115-16-2 | |

| Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.